1-tert-Butylnaphthalene

Descripción general

Descripción

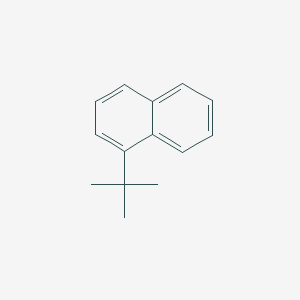

1-tert-Butylnaphthalene is an organic compound with the chemical formula C14H16. Structurally, it consists of a naphthalene ring where one hydrogen atom is replaced by a 1,1-dimethylethyl group. This compound is a colorless to slightly yellow liquid with a relatively high melting point and boiling point. It is insoluble in water but soluble in most organic solvents such as alcohols, ethers, and aromatic hydrocarbons .

Métodos De Preparación

The preparation of 1-tert-Butylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride in the presence of an acidic catalyst. The reaction is carried out by adding a solution of tert-butyl chloride to naphthalene, followed by the addition of an acidic catalyst such as aluminum chloride. The mixture is then heated to facilitate the reaction. After the reaction is complete, the product is obtained through extraction, separation, and purification processes .

Industrial production methods may involve similar alkylation processes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

1-tert-Butylnaphthalene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated naphthalene derivatives.

Substitution: Electrophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetic acid. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 1-tert-butylnaphthalene serves multiple roles:

- Solvent : It is utilized as a solvent in organic synthesis due to its ability to dissolve various organic compounds.

- Starting Material : The compound acts as a precursor for synthesizing dyes, fluorescent materials, and polymer additives. Its structure allows for further functionalization, making it a versatile building block in chemical synthesis.

Biology

Research into the biological applications of this compound focuses on its derivatives:

- Biological Activity : Studies are being conducted on its derivatives for potential interactions with biological molecules, which may lead to new therapeutic agents.

- Toxicological Studies : Understanding the toxicological profiles of these derivatives is essential for assessing their safety in biological systems.

Medicine

This compound holds promise in medicinal chemistry:

- Drug Delivery Systems : Research is ongoing to explore its potential as a vehicle for drug delivery, enhancing the bioavailability of pharmaceutical compounds.

- Intermediate in Drug Synthesis : The compound may serve as an intermediate in the synthesis of various pharmaceuticals, providing a pathway to develop new medications.

Industrial Applications

In industrial contexts, this compound finds several applications:

- Lubricating Oil Additives : It is used in formulating lubricants that require enhanced thermal stability and performance.

- Coatings and Fine Chemicals : The compound contributes to the production of coatings that offer protective properties against environmental degradation.

Case Study 1: Synthesis of Dyes

A study demonstrated the effectiveness of this compound as a precursor for synthesizing novel fluorescent dyes. The resulting compounds exhibited remarkable photostability and brightness, making them suitable for applications in bioimaging and sensor technologies.

Case Study 2: Drug Delivery Systems

Research exploring the use of this compound in drug delivery highlighted its ability to enhance solubility and stability of hydrophobic drugs. In vitro studies indicated improved cellular uptake when using formulations containing this compound.

Mecanismo De Acción

The mechanism of action of 1-tert-Butylnaphthalene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its tert-butyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis. The specific molecular targets and pathways involved in its biological activities are still under investigation .

Comparación Con Compuestos Similares

1-tert-Butylnaphthalene can be compared with other similar compounds such as:

- 1,4-Di-tert-butylnaphthalene

- 1,3-Di-tert-butylnaphthalene

- 1,5-Di-tert-butylnaphthalene

- 2-tert-butylnaphthalene

- 2,6-Di-tert-butylnaphthalene

- 2,7-Di-tert-butylnaphthalene

These compounds share similar structural features but differ in the number and position of tert-butyl groups on the naphthalene ring. The presence of multiple tert-butyl groups can significantly alter the physical and chemical properties, such as melting point, boiling point, and solubility. This compound is unique due to its specific substitution pattern, which influences its reactivity and applications .

Actividad Biológica

1-tert-Butylnaphthalene (C14H16) is an organic compound characterized by a naphthalene ring substituted with a tert-butyl group. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a colorless to slightly yellow liquid that is insoluble in water but soluble in organic solvents. The tert-butyl group enhances the compound's stability and reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and electrophilic substitution. Its mechanism of action primarily involves interactions with biological molecules, where it may act as a nucleophile or electrophile depending on the reaction conditions.

Antioxidant Activity

This compound has been studied for its antioxidant properties , which are crucial in combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative damage. A study demonstrated that derivatives of this compound exhibited significant radical scavenging activity, comparable to standard antioxidants .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 68.5 | 75.3 |

| BHA (Butylated Hydroxyanisole) | 82.0 | 90.0 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses significant antibacterial activity against various pathogens. For instance, its effectiveness was evaluated using the Minimum Inhibitory Concentration (MIC) method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a lower MIC compared to several conventional antibiotics .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (64) |

| Escherichia coli | 16 | Ampicillin (32) |

Case Study 1: Antioxidant Properties

In a controlled study assessing the antioxidant capacity of various naphthalene derivatives, including this compound, researchers found that the compound significantly reduced oxidative stress markers in vitro. The study utilized assays such as DPPH and ABTS to quantify radical scavenging abilities, confirming its potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial effects of this compound revealed its effectiveness against multi-drug resistant strains of bacteria. The study highlighted its ability to disrupt bacterial cell membranes, leading to cell lysis and death. This property opens avenues for developing new antimicrobial agents based on this compound .

Propiedades

IUPAC Name |

1-tert-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLGZANLVHBDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168954 | |

| Record name | 1-(Tert-butyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17085-91-5 | |

| Record name | 1-(Tert-butyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017085915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butylnaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Tert-butyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.